MS-Ppoh

概要

説明

科学的研究の応用

MS-PPOH has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of cytochrome P450 epoxygenase and its effects on the metabolism of arachidonic acid.

Biology: Helps in understanding the role of EETs in cellular processes such as inflammation and cell migration.

Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes.

作用機序

MS-PPOH exerts its effects by selectively inhibiting cytochrome P450 epoxygenase, particularly the isoforms CYP2C8 and CYP2C9. This inhibition prevents the conversion of arachidonic acid to EETs, thereby modulating various physiological processes. The molecular targets include the active sites of these enzymes, where this compound binds and blocks their catalytic activity .

将来の方向性

Vascular endothelial overexpression of CYP2J2 enhances coronary reactive hyperemia (CRH) in mice, and MS-Ppoh, a CYP epoxygenase inhibitor, has been shown to attenuate CRH . These findings suggest that this compound could be used in future research to further understand the role of CYP epoxygenases in CRH . Another study suggests that this compound could be used to investigate the role of IGF-1 signaling in astrocyte-mediated neurovascular coupling in mice .

生化学分析

Biochemical Properties

MS-Ppoh plays a crucial role in inhibiting the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes . It selectively inhibits the formation of arachidonate 11,12-epoxides by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes with an IC50 value of 13 µM . It does not affect the formation of 20-hydroxyeicosatetraenoic acid, the ω-hydroxylation product of cytochrome P450 4A1 . This selective inhibition allows researchers to study the specific pathways and reactions mediated by these enzymes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the synthesis of epoxyeicosatrienoic acids, which are involved in cell signaling pathways . By blocking the formation of these signaling molecules, this compound can influence cell function, including cell invasion, migration, and motility . Additionally, it has been shown to reduce the tonic (basal) cell invasion and migration in certain cell lines .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the active site of cytochrome P450 enzymes, thereby inhibiting their epoxygenase activity . This inhibition prevents the conversion of arachidonic acid to epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes . By blocking this pathway, this compound can modulate the activity of these enzymes and alter the downstream effects on cell function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In in vitro studies, this compound has been shown to maintain its inhibitory effects on cytochrome P450 enzymes over extended periods . Long-term exposure to this compound may lead to changes in cellular function and metabolism, which need to be carefully monitored in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, a dosage of 20 mg/kg/day administered intravenously for six days significantly reduced renal levels of epoxyeicosatrienoic acids . This treatment had negligible effects on systolic blood pressure in saline-drinking rats . Higher doses of this compound may lead to toxic or adverse effects, which should be carefully evaluated in preclinical studies .

Metabolic Pathways

This compound is involved in the metabolic pathways mediated by cytochrome P450 enzymes. It specifically inhibits the epoxygenation reactions catalyzed by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes . This inhibition affects the metabolic flux of arachidonic acid and reduces the formation of epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its effectiveness and the extent of its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . This localization is crucial for its activity and function in inhibiting the epoxygenation reactions catalyzed by cytochrome P450 enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MS-PPOH typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzamide.

Alkylation: The hydroxyl group of 2-hydroxybenzamide is alkylated using propargyl bromide in the presence of a base such as potassium carbonate to form 2-(2-propynyloxy)benzamide.

Sulfonylation: The resulting compound is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistency of the final product.

化学反応の分析

Types of Reactions

MS-PPOH undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are also possible but less common.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

類似化合物との比較

Similar Compounds

SKF-525A: Another cytochrome P450 inhibitor but less selective compared to MS-PPOH.

Ketoconazole: A broad-spectrum antifungal agent that also inhibits cytochrome P450 enzymes but with different specificity.

Miconazole: Similar to ketoconazole, it inhibits a wide range of cytochrome P450 enzymes.

Uniqueness of this compound

This compound is unique due to its high selectivity for cytochrome P450 epoxygenase, particularly CYP2C8 and CYP2C9. This selectivity makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies with fewer off-target effects .

If you have any more questions or need further details, feel free to ask!

特性

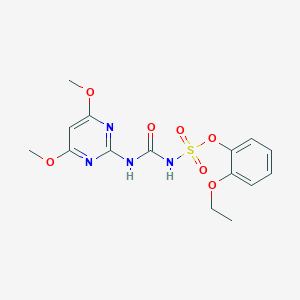

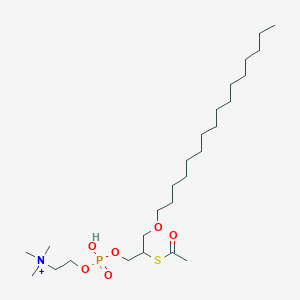

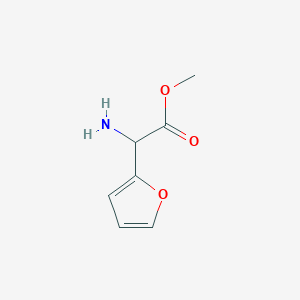

IUPAC Name |

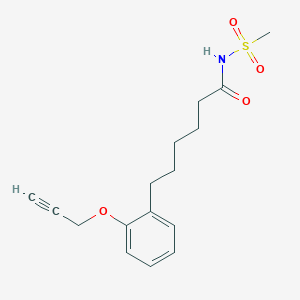

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUHFEYPDFRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206052-02-0 | |

| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)